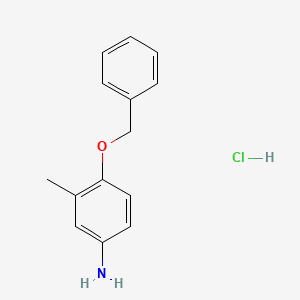

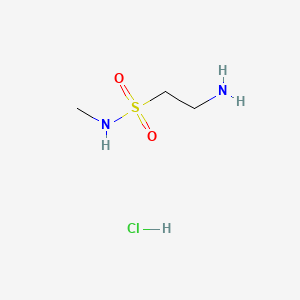

![molecular formula C11H20N2O2 B1521731 (1S,4S)-tert-Butyl-2,5-Diazabicyclo[2.2.2]octan-2-carboxylat CAS No. 944238-89-5](/img/structure/B1521731.png)

(1S,4S)-tert-Butyl-2,5-Diazabicyclo[2.2.2]octan-2-carboxylat

Übersicht

Beschreibung

“tert-Butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate” is a compound with the CAS Number: 1932218-47-7 . It has a molecular weight of 227.3 . The compound is a solid at room temperature .

Synthesis Analysis

The synthesis of a similar compound, “(2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate”, was reported. It was synthesized as a chiral cyclic amino acid ester from the corresponding cis- and trans-5-hydroxypipecolic acid ethyl esters via an intramolecular lactonization reaction without using a chiral catalyst or enzyme and without separation by chiral column chromatography .

Physical and Chemical Properties Analysis

The compound “tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate” is a solid at room temperature .

Wissenschaftliche Forschungsanwendungen

Katalysator in der Polymerisation

(1S,4S)-tert-Butyl-2,5-Diazabicyclo[2.2.2]octan-2-carboxylat: wirkt als nukleophiler Katalysator bei der Bildung von Polyurethan aus Alkohol und Isocyanat-funktionalisierten Monomeren und Prepolymeren . Diese Anwendung ist entscheidend für die Herstellung verschiedener polymerer Materialien mit vielfältigen industriellen Anwendungen.

Anti-Fade-Reagenz in der Fluoreszenzmikroskopie

Die Verbindung wird als Anti-Fade-Reagenz in der Fluoreszenzmikroskopie verwendet . Es hilft, die Photobleichung von Fluorescein und anderen fluoreszierenden Farbstoffen zu verzögern, wodurch die Qualität und Lebensdauer des fluoreszierenden Signals während der mikroskopischen Untersuchung erhalten bleibt.

Fänger von freien Radikalen

Aufgrund seiner Fähigkeit, freie Radikale abzufangen, die durch die Anregung von Fluorochromen entstehen, wird diese Verbindung dem Einbettungsmedium in der Fluoreszenzmikroskopie zugesetzt, um den Abbau der Probe zu schützen .

Farbstofflaser

Es findet Verwendung in Farbstofflasern, wo es zur Stabilisierung des Lasermediums beiträgt. Dies gewährleistet eine konstante und stabile Laserleistung, die für Anwendungen wichtig ist, die präzise und kontrollierte Laseremissionen erfordern .

Baylis-Hillman-Reaktionen

Die Verbindung dient als nukleophiler Katalysator für Baylis-Hillman-Reaktionen, bei denen die Bildung von Kohlenstoff-Kohlenstoff-Bindungen zwischen Aldehyden und aktivierten Alkenen stattfindet . Diese Reaktion ist wertvoll für die Synthese komplexer organischer Moleküle.

Verbesserung der Löslichkeit

This compound: ist bekannt für seine Löslichkeit in Wasser und den meisten gängigen organischen Lösungsmitteln . Diese Eigenschaft ist besonders nützlich in Forschungsanwendungen, bei denen die Löslichkeit einer Verbindung das Ergebnis chemischer Reaktionen und Prozesse erheblich beeinflussen kann.

Safety and Hazards

Wirkmechanismus

Target of Action

It is known to be used as a starting material for the synthesis of chiral diazabicyclic ligands, which are applicable in the preparation of dicopper (ii) complexes .

Mode of Action

The compound interacts with its targets through its unique structure. It is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis . It is sufficiently basic to promote a variety of coupling reactions .

Biochemical Pathways

The compound is involved in the asymmetric catalysis reactions . It is also used as an organocatalyst in Biginelli reaction of aromatic aldehydes with ethyl acetoacetate and urea . These reactions are part of larger biochemical pathways that lead to the formation of complex organic compounds.

Result of Action

The compound’s action results in the formation of chiral diazabicyclic ligands and dicopper (II) complexes . It also facilitates the Biginelli reaction, leading to the formation of complex organic compounds .

Action Environment

The action of (1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is influenced by various environmental factors. For instance, the compound’s catalytic activity can be affected by the temperature and pressure of the reaction environment . Furthermore, the presence of other substances, such as solvents, can also influence the compound’s efficacy and stability .

Biochemische Analyse

Biochemical Properties

(1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate plays a crucial role in biochemical reactions, particularly as a chiral ligand and organocatalyst. It interacts with enzymes, proteins, and other biomolecules, facilitating various catalytic processes. For instance, it is used in the synthesis of chiral diazabicyclic ligands, which are essential in the preparation of dicopper(II) complexes . Additionally, it acts as an organocatalyst in the Biginelli reaction, which involves the condensation of aromatic aldehydes with ethyl acetoacetate and urea . These interactions highlight the compound’s versatility and importance in biochemical applications.

Cellular Effects

The effects of (1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes and proteins, thereby altering metabolic pathways and cellular responses. For example, its role as a catalyst in organic synthesis can lead to changes in the production of specific metabolites, impacting overall cellular metabolism .

Molecular Mechanism

At the molecular level, (1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s rigid structure allows it to fit into enzyme active sites, either blocking substrate access or facilitating catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure or suboptimal storage can lead to degradation, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may diminish over time as the compound degrades.

Dosage Effects in Animal Models

The effects of (1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced catalytic activity and improved metabolic function. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

(1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites

Transport and Distribution

The transport and distribution of (1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for optimizing the compound’s use in biochemical applications and ensuring its effective delivery to target sites.

Subcellular Localization

The subcellular localization of (1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is critical for its activity and function, as it ensures that the compound interacts with the appropriate biomolecules and participates in relevant biochemical processes . Studies have shown that the compound can localize to various subcellular regions, including the cytoplasm and nucleus, where it exerts its effects on cellular function.

Eigenschaften

IUPAC Name |

tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-9(13)6-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLOMFQUEUBEBG-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCC1CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671868 | |

| Record name | tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944238-89-5 | |

| Record name | tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

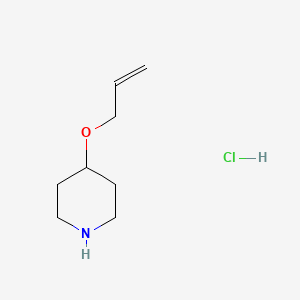

![3-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521650.png)

![C-(4-Isopropyl-[1,2,3]thiadiazol-5-yl)-methylamine hydrochloride](/img/structure/B1521653.png)

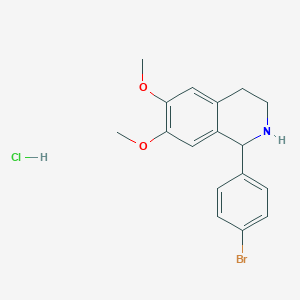

![N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride](/img/structure/B1521660.png)

![2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B1521666.png)

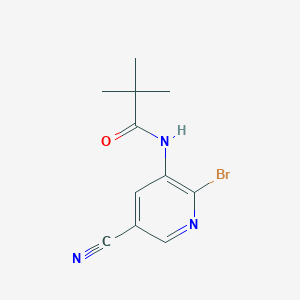

![N-(6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1521669.png)

![6-((3-((tert-Butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)methyl)furo[3,2-b]pyridine](/img/structure/B1521671.png)